molecular formula C10H19N3O4 B3245545 1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro- CAS No. 169698-13-9

1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro-

Cat. No.: B3245545
CAS No.: 169698-13-9
M. Wt: 245.28 g/mol
InChI Key: WBRUPBYQJCBBBL-UHFFFAOYSA-N
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Description

1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro- is a chemical compound with the molecular formula C12H22ClN3O6 and a molecular weight of 339.77 g/mol . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro- involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired product. The reaction conditions typically involve specific temperatures, pressures, and catalysts to ensure the desired yield and purity . Industrial production methods may vary, but they generally follow similar principles, often scaled up to meet commercial demands.

Chemical Reactions Analysis

1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties or as a tool for understanding biological processes. In industry, it can be used in the production of various chemical products .

Mechanism of Action

The mechanism of action of 1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro- can be compared with other similar compounds, such as 1H-1,4,7-Triazonine-1,4,7-triacetic acid, hexahydro-,hydrochloride. These compounds share some structural similarities but may differ in their chemical properties and applications. The uniqueness of 1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro- lies in its specific structure and the resulting properties .

Properties

IUPAC Name

2-[4-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4/c14-9(15)7-12-3-1-11-2-4-13(6-5-12)8-10(16)17/h11H,1-8H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRUPBYQJCBBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN1)CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201225584
Record name Hexahydro-1H-1,4,7-triazonine-1,4(5H)-diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169698-13-9
Record name Hexahydro-1H-1,4,7-triazonine-1,4(5H)-diacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169698-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-1H-1,4,7-triazonine-1,4(5H)-diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1,4-bis-(carboxymethyl)-7-methanesulfonyl-1,4,7-triazacyclononane (15.0 g, 0.05 mol) in 15 mL of concentrated sulfuric acid is stirred at 25 C. for 24 hours. The reaction mixture is cooled in an ice bath and 50 mL of water is slowly added. Then the pH of the solution is adjusted to 7 and the solvent is evaporated under reduced pressure. The residue is triturated with methanol several times and the combined methanol solutions are evaporated to give 1,4-bis-(carboxymethyl)-1,4,7-triazacyclononane.
Name
1,4-bis-(carboxymethyl)-7-methanesulfonyl-1,4,7-triazacyclononane
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-[3-[N-(2,3-dihydroxypropyl)-N-(carboxymethyl)amino]propyl]4,7-bis(carboxymethyl)-1,4,7-triazacyclononane (5.0 g, 0.010 mol) in 50 mL of deionized water is added gadolinium oxide (1.8 g, 0.005 mol). The slurry is heated at 80 C. under argon atmosphere for 15 hours. The resulting solution is cooled at 25 C., filtered and the filtrate is evaporated under reduced pressure to give 1-[3-[N-2,3-dihydroxypropyl)-N-(carboxymethyl)amino]propyl]-4,7-bis-(carboxymethyl)-1,4,7-triazacyclononane, gadolinium(III) complex.
Name
1-[3-[N-(2,3-dihydroxypropyl)-N-(carboxymethyl)amino]propyl]4,7-bis(carboxymethyl)-1,4,7-triazacyclononane
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
CS(=O)(=O)N1CCN(CC(=O)O)CCN(CC(=O)O)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro-
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1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro-
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1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro-
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1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro-
Reactant of Route 5
1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro-
Reactant of Route 6
1H-1,4,7-Triazonine-1,4(5H)-diacetic acid, hexahydro-

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